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Understanding the Solvent: N,N-Dimethyl-¹³C₂-
formamide

First, it's helpful to understand the basic properties of this common NMR solvent.

Property Description

CAS Number 117880-10-1 [1]

Molecular Formula C(¹³C)₂H₇NO [1]

Molecular Weight 75.08 g/mol [1]

Natural Isotope
Abundance

The "¹³C₂" denotes that the two methyl carbons are specifically enriched
with the ¹³C isotope.

¹³C NMR Reference Peaks

The primary source of interference will be the natural-abundance ¹³C signals from the solvent. The table

below lists the characteristic chemical shifts (δ) for N,N-Dimethylformamide. Researchers can use this to
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identify these peaks in their spectra [2].

Carbon Atom Chemical Shift (δ, ppm) Notes

Carbonyl
Carbon (C=O)

Not explicitly provided in search

results

Typically appears downfield (for reference,

carbonyls in amides are generally found
between 160-180 ppm).

Methyl
Carbons (N-
CH₃)

30.0 ppm and/or 35.6 ppm
(multiple peaks likely due to

restricted rotation)

These are the ¹³C-labeled positions in N,N-
Dimethyl-¹³C₂-formamide and will be intense.

Troubleshooting Guide & FAQs

Here is a sample of question-and-answer content you can develop for the technical support center.

Frequently Asked Questions

Q1: Why do I see very strong peaks at ~30 ppm and ~36 ppm in my ¹³C NMR spectrum? A1: These

intense peaks are highly characteristic of the two methyl groups in the N,N-Dimethylformamide (DMF)

solvent. Their inequivalence is due to restricted rotation around the C–N amide bond. If you are using the

¹³C₂-labeled form, these signals will be particularly strong and may obscure analyte signals in this region [2].

Q2: What key analyte signals might be obscured by DMF solvent peaks? A2: The methyl carbon peaks

of DMF fall in a crowded region of the ¹³C NMR spectrum. This can potentially interfere with the detection

of important analyte signals, such as aliphatic methylene groups (R₂CH₂, typically δ 16-25 ppm) and methyl

groups in various environments (RCH₃, δ 10-15 ppm; CH₃CO-, δ 20-30 ppm) [3].

Q3: My sample is in DMF, and I need to detect analyte carboxylate signals. What can I do? A3: The

direct detection of carboxylate carbons (δ ~170-185 ppm) by ¹³C NMR can be hampered by low sensitivity.

One advanced strategy is chemoselective derivatization. This involves tagging the carboxylate group with a

probe like ¹⁵N-cholamine, which shifts the detection to a more sensitive and less crowded region of the

spectrum via ¹H-¹⁵N correlation experiments (HSQC) [4]. This method effectively bypasses the solvent

interference.
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Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and mitigating solvent interference issues.

Start: Suspected DMF
Interference in NMR

Identify solvent peaks using
reference chemical shifts

Compare observed peaks to
expected analyte regions

Does DMF obscure
key analyte signals?

Problem Confirmed

 Yes

Interference is minimal

 No

Evaluate mitigation strategies

Change NMR solvent
if possible

Use spectral editing
or 2D NMR techniques

Employ chemoselective
derivatization

Acquire new spectrum
with mitigated interference

Click to download full resolution via product page
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Key Experimental Considerations

When planning your experiments, keep these points in mind:

Spectral Referencing: The provided chemical shifts are for reference. Always calibrate your

spectrum using a known internal standard (e.g., TMS) or a residual solvent peak for absolute
accuracy.

Mitigation is Key: The most straightforward solution to solvent interference is to use a different
solvent. If that is not possible, the advanced techniques mentioned in the workflow are necessary.

Intensity Matters: Be aware that signals from N,N-Dimethyl-¹³C₂-formamide will be
significantly more intense than natural-abundance ¹³C signals from your analyte due to isotopic

enrichment. This can cause issues with dynamic range and may require careful adjustment of
acquisition parameters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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